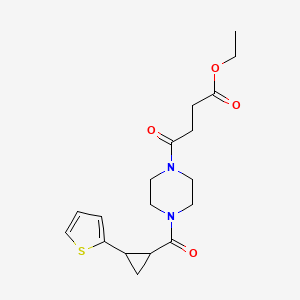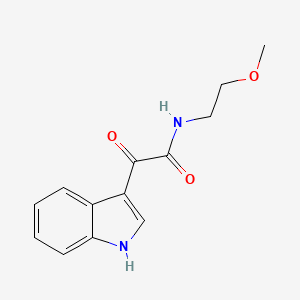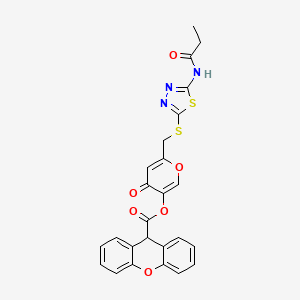![molecular formula C19H27N5O2S B2685769 N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1049379-76-1](/img/structure/B2685769.png)
N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound characterized by the presence of multiple functional groups, including a pyrrole ring, a piperazine ring, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled together under specific reaction conditions.
Preparation of 1-methyl-1H-pyrrole-2-carboxylic acid: This intermediate can be synthesized through the reaction of 1-methylpyrrole with a suitable carboxylating agent.
Formation of 4-methylpiperazine: This can be synthesized by reacting piperazine with methylating agents under controlled conditions.
Synthesis of thiophene-2-carboxaldehyde: This intermediate is prepared by the formylation of thiophene.
These intermediates are then coupled using amide bond formation reactions, typically employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the amide groups, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives at the piperazine ring.
Applications De Recherche Scientifique
N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-1H-pyrrole-2-carboxamide: Shares the pyrrole ring but lacks the piperazine and thiophene rings.
4-methylpiperazine-1-carboxamide: Contains the piperazine ring but lacks the pyrrole and thiophene rings.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the pyrrole and piperazine rings.
Uniqueness
N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the pyrrole, piperazine, and thiophene rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Propriétés
IUPAC Name |
N'-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-22-8-10-24(11-9-22)17(16-6-3-7-23(16)2)14-21-19(26)18(25)20-13-15-5-4-12-27-15/h3-7,12,17H,8-11,13-14H2,1-2H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJPXSJSXKKCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2685686.png)
![2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2685688.png)
![(Z)-4-(tert-butyl)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685690.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide](/img/structure/B2685692.png)
![1'-butyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2685693.png)


![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2685701.png)




![7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2685708.png)
![3-{3-[Methyl(6-methylpyrimidin-4-yl)amino]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2685709.png)
